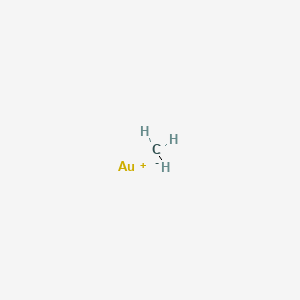

Gold(1+) methanide

Descripción

Propiedades

Número CAS |

128444-79-1 |

|---|---|

Fórmula molecular |

CH3Au |

Peso molecular |

212.001 g/mol |

Nombre IUPAC |

carbanide;gold(1+) |

InChI |

InChI=1S/CH3.Au/h1H3;/q-1;+1 |

Clave InChI |

ANYMQYWBWSHVDG-UHFFFAOYSA-N |

SMILES canónico |

[CH3-].[Au+] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Bond Length Trends : Rare earth methanides (e.g., Ce³⁺) exhibit longer metal-carbon bonds (~2.8 Å) compared to transition metals like Ag⁺ (~2.3–2.5 Å) due to differences in ionic radii and electrostatic interactions. Gold(I), with its larger relativistic contraction, may form shorter Au–C bonds (~2.1–2.3 Å), though experimental validation is needed.

- Ligand Charge Effects : Methanediide ligands (CH₂²⁻) in rare earth complexes form shorter bonds than methanides (CH₃⁻) due to higher charge density . For Au⁺, ligand charge would similarly influence bond strength and geometry.

Reactivity and Stability

- Rare Earth Methanides : Stable in solid-state but sensitive to moisture and oxygen. Reactivity is dominated by ligand substitution and redox processes .

- Silver Methanide : Highly reactive; typically stabilized in cryogenic matrices or via bulky ligands .

- Gold(I) Methanide : Likely more reactive than silver analogs due to Au⁺'s stronger soft-acid character. Its transient existence in catalytic cycles (e.g., in gold-catalyzed C–H functionalization) could explain its elusive nature .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Gold(1+) methanide, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves controlled ligand-exchange reactions under inert atmospheres (e.g., Schlenk line techniques) to prevent oxidation. Key steps include:

- Using Au(I) precursors like [AuCl(PPh₃)] with methanide ligands (e.g., CH₃⁻ sources).

- Monitoring reaction progress via ³¹P NMR to track ligand displacement .

- Purification via recrystallization in non-polar solvents (e.g., hexane/dichloromethane mixtures).

- Reproducibility requires strict moisture/oxygen exclusion and calibration of spectroscopic instruments (e.g., IR for Au–C bond confirmation at ~450–500 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing Gold(1+) methanide’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves Au–C bond lengths and coordination geometry. Ensure low-temperature data collection (<150 K) to minimize thermal disorder .

- NMR spectroscopy : ¹H/¹³C NMR identifies methanide proton environments, while ³¹P NMR confirms phosphine ligand dissociation. Use deuterated solvents (e.g., CD₂Cl₂) to avoid signal interference .

- Raman spectroscopy : Detects Au–C stretching modes (complementary to IR) with laser excitation tuned to avoid sample degradation .

Q. How should researchers design experiments to assess Gold(1+) methanide’s reactivity with nucleophiles?

- Methodological Answer :

- Define variables: Vary nucleophile strength (e.g., PR₃ vs. N-heterocyclic carbenes) and solvent polarity (THF vs. toluene).

- Use stopped-flow UV-Vis spectroscopy to track reaction kinetics under pseudo-first-order conditions .

- Include controls (e.g., Au(I) precursor alone) to distinguish ligand-driven vs. methanide-specific reactivity .

Advanced Research Questions

Q. How can computational models predict the thermodynamic stability and electronic structure of Gold(1+) methanide?

- Methodological Answer :

- Employ density functional theory (DFT) with relativistic corrections (e.g., ZORA formalism) to account for Au’s heavy-atom effects.

- Validate calculations against experimental crystallographic data (bond lengths ±0.02 Å) and NMR chemical shifts .

- Use Natural Bond Orbital (NBO) analysis to quantify Au→C π-backbonding contributions, which stabilize the methanide ligand .

Q. What strategies resolve discrepancies in reported cross-section data for Gold(1+) methanide’s alpha-induced reactions?

- Methodological Answer :

- Conduct meta-analysis of existing studies using criteria from : prioritize peer-reviewed datasets with error margins <10% and standardized detectors (e.g., Ge(Li) vs. Si(Li)) .

- Replicate experiments under identical conditions (beam energy, target thickness) and apply hybrid model frameworks (e.g., TALYS code) to compare theoretical vs. experimental cross-sections .

Q. How can systematic reviews synthesize conflicting mechanistic studies on Gold(1+) methanide’s catalytic activity?

- Methodological Answer :

- Define a gold-standard article set ( ) using inclusion criteria: peer-reviewed studies with full kinetic/mechanistic data (e.g., Eyring plots, isotopic labeling).

- Apply PRISMA guidelines for data extraction and quality assessment (e.g., risk of bias in kinetic measurements) .

- Use Bayesian statistics to weight studies by sample size and methodological rigor (e.g., in situ vs. ex situ characterization) .

Q. What advanced error-analysis methods address uncertainties in Au–C bond characterization?

- Methodological Answer :

- For crystallography: Refine structures using Hirshfeld atom refinement (HAR) to account for relativistic effects on electron density .

- For spectroscopy: Apply Monte Carlo simulations to quantify uncertainty in vibrational mode assignments (e.g., Au–C vs. Au–P contributions in IR spectra) .

Tables for Reference

| Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Au–C bond geometry | Resolution <0.8 Å, R₁ <5% |

| ³¹P NMR | Ligand dissociation kinetics | δ 35–45 ppm (free PPh₃), 500 MHz magnet |

| DFT Calculations | Electronic structure prediction | B3LYP-D3BJ/def2-TZVP basis set |

Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.